4-(4-Bromophenyl)piperidine
Descripción
4-(4-Bromophenyl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered saturated nitrogen-containing ring) substituted at the 4-position with a 4-bromophenyl group. Its molecular formula is C₁₁H₁₄BrN, with an average molecular weight of 240.14 g/mol (monoisotopic mass: 239.033 Da) . The hydrochloride salt form, this compound hydrochloride, has a molecular weight of 276.602 g/mol and is commonly used in pharmaceutical research due to enhanced solubility and stability .
Synthesis: The compound is synthesized via nucleophilic substitution and reduction reactions. For example, 1-bromo-4-nitrobenzene undergoes substitution with piperidine, followed by catalytic hydrogenation (using Pd/C) to yield 4-(4-aminophenyl)piperidine, which is further modified to introduce the bromophenyl group .
Applications: This scaffold is pivotal in medicinal chemistry, serving as a precursor for inhibitors (e.g., USP5 ), antimicrobial agents, and intermediates in heterocyclic synthesis .
Propiedades
IUPAC Name |
4-(4-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABWLFDCJKQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373748 | |
| Record name | 4-(4-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80980-89-8 | |
| Record name | 4-(4-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80980-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Catalytic Hydrogenation of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
One established method involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to yield 4-(4-bromophenyl)piperidine with high efficiency.
-
- Catalyst: Rhodium contaminated with carbon (RhIC catalyst)
- Solvent: Methanol (dry)
- Base: Triethylamine
- Temperature: Room temperature (~20 °C)
- Pressure: Hydrogen atmosphere at 100 psi (approx. 5171.62 Torr)
- Reaction Time: 24 hours
Procedure:
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine is dissolved in dry methanol with triethylamine, followed by addition of the rhodium catalyst. The mixture is stirred under hydrogen pressure for 24 hours. After completion, the mixture is filtered and concentrated to obtain the product as a white solid.Yield: Approximately 98%
- Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy and mass spectrometry.
| Parameter | Details |
|---|---|
| Catalyst | Rhodium (RhIC) |
| Solvent | Methanol |
| Base | Triethylamine |
| Temperature | 20 °C |
| Pressure | 100 psi H2 |
| Reaction Time | 24 hours |
| Yield | 98% |
This method is notable for its simplicity, high yield, and mild reaction conditions.
Two-Step Synthesis via N-Phenylpiperidine Bromination
A novel synthetic route involves the preparation of N-phenylpiperidine followed by selective bromination to obtain this compound.
Step 1: Formation of N-Phenylpiperidine
- Reactants: Bromobenzene and piperidine
- Base: Potassium tert-butoxide or sodium tert-amylate
- Solvent: Sulfolane
- Temperature: 150–180 °C
- Molar Ratio (Bromobenzene : Piperidine : Base): 1 : 1.0–1.1 : 1.5–2.0
Step 2: Bromination of N-Phenylpiperidine
- Solvent: Acetonitrile or dichloromethane
- Brominating Reagent: N-bromosuccinimide or dibromohydantoin
- Catalyst: Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq)
- Molar Ratio (N-phenylpiperidine : Brominating reagent): 1 : 1.1–1.2
- Temperature: 15–40 °C
- Purification: Vacuum distillation or recrystallization (dichloromethane:n-heptane = 1:4)
-
- Few reaction steps
- Simple and convenient operation
- Relatively high yield
- Uses readily available raw materials
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1. N-Phenylpiperidine formation | Bromobenzene, piperidine, potassium tert-butoxide, sulfolane, 150–180 °C | High temperature nucleophilic substitution |
| 2. Bromination | N-phenylpiperidine, N-bromosuccinimide, catalyst, 15–40 °C | Controlled bromination with catalyst |
This method provides a new synthetic pathway with industrial applicability due to its operational simplicity and scalability.
Industrial and Alternative Methods
Hydrogenation of Pyridine Derivatives:
Industrially, the piperidine ring can be formed by hydrogenation of pyridine or substituted pyridines under high pressure and temperature using metal catalysts such as rhodium or palladium. The bromophenyl group is introduced either before or after ring hydrogenation depending on the synthetic route.Carboxylation and Derivative Formation:
Some synthetic routes involve the preparation of this compound derivatives such as this compound-4-carboxylic acid or its hydrochloride salt, which are prepared by carboxylation of piperidine intermediates followed by salt formation. These methods involve refluxing with hydrochloric acid or other reagents for extended periods (e.g., 72 hours) to achieve high yields (~98%).Continuous Flow and Catalytic Optimization:
Industrial processes may employ continuous flow reactors and optimized catalytic systems to improve yield, purity, and cost-effectiveness. Advanced purification techniques such as recrystallization and chromatography are standard to ensure product quality.
The catalytic hydrogenation method demonstrates excellent selectivity and yield, making it suitable for laboratory-scale synthesis and potentially adaptable for industrial use.
The two-step bromination method offers a novel approach with fewer reaction steps and operational simplicity, which is advantageous for large-scale production.
Industrial methods emphasize process optimization, including continuous flow synthesis and catalyst recycling, to meet market demands efficiently.
Purification techniques such as vacuum distillation and recrystallization are critical for obtaining high-purity this compound, especially when used as a pharmaceutical intermediate.
The preparation of this compound can be achieved through multiple synthetic routes, each with distinct advantages. Catalytic hydrogenation of tetrahydropyridine derivatives and the two-step bromination of N-phenylpiperidine represent the most prominent methods, offering high yields and operational efficiency. Industrial processes further refine these methods to enhance scalability and product quality. The choice of method depends on the desired scale, available resources, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylpiperidine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products like N-oxides.
- Reduced products like phenylpiperidine .
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural analogs of 4-(4-Bromophenyl)piperidine vary in substituents on the piperidine ring or the phenyl group, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Substituent Variations on the Piperidine Ring
Substituent Variations on the Phenyl Ring
Antileishmanial Activity of Piperidine Derivatives
Benzimidazolinyl piperidine derivatives (e.g., 4-(2-keto-1-benzimidazolinyl)piperidine ) exhibit antileishmanial activity against Leishmania major promastigotes. Key findings:
- Compound 3 : IC₅₀ = 7.06 ± 0.17 µg/mL
- Compound 10 : IC₅₀ = 84.6 ± 0.6 µg/mL
- Amphotericin B (standard) : IC₅₀ = 0.29 ± 0.05 µg/mL .
USP5 Inhibitor Activity
The derivative (4-((4-(4-bromophenyl)piperidin-1-yl)sulfonyl)benzoyl)glycine (Compound 32) acts as a USP5 allosteric inhibitor, showing promise in cancer therapy. Its piperidine-bromophenyl core facilitates binding to the ubiquitin-specific protease .
Actividad Biológica
4-(4-Bromophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure
The compound this compound features a piperidine ring substituted with a bromophenyl group, which influences its biological interactions. The presence of the bromine atom on the phenyl ring enhances electron density, affecting its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Hydrogen Bonding : The piperidine moiety can form hydrogen bonds with amino acid residues in proteins, modulating enzyme or receptor activity.
- π-π Interactions : The bromophenyl group can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity to target proteins .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study focusing on its derivative, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, demonstrated effective inhibition of Mycobacterium bovis growth at concentrations as low as 5 µM. This suggests potential applications in developing new treatments for tuberculosis .
Antiviral Activity
Compounds related to this compound have also shown antiviral properties. A series of piperidine derivatives were evaluated for their inhibitory effects on HIV-1, with some compounds achieving IC₅₀ values comparable to established antiviral drugs. This highlights the compound's potential in treating viral infections .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Analgesic Effects : Compounds derived from piperidine are known for their analgesic properties, making them candidates for pain management therapies.
- Antipsychotic Activity : Some derivatives have been explored for their antipsychotic effects, indicating potential applications in psychiatric disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Tuberculosis Inhibition :
- Antiviral Evaluation :
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-Bromophenyl)piperidin-2-one | Piperidine ring with a ketone group | Different pharmacological effects |
| 4-(Phenyl)piperidine-4-carboxylic acid | Lacks bromine substitution on phenyl | Distinct reactivity profile |
| 3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | Pyrrolidine ring instead of piperidine | Altered biological activity |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)piperidine, and how can reaction conditions be optimized for scalability?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, this compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling between bromophenyl derivatives and piperidine precursors. Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd/C or CuI). Evidence from urea derivative synthesis shows that stoichiometric control of bromophenoxy intermediates and piperidine amines is critical for yield improvement . Scalability requires careful monitoring of exothermic reactions and purification via recrystallization or column chromatography .
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : - and -NMR confirm proton environments and carbon frameworks. For instance, the aromatic protons of the bromophenyl group resonate at δ 7.3–7.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 240.14) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software resolves bond lengths and angles, confirming stereochemistry. SHELXL refinement is recommended for high-resolution data to minimize R-factors .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC or silica gel chromatography with eluents like ethyl acetate/hexane (3:7) separates impurities .
- Recrystallization : Ethanol or acetonitrile is ideal for obtaining high-purity crystals (>95%) .
- Distillation : Vacuum distillation at 0.1 mmHg and 150–160°C removes low-boiling-point byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., sulfonyl, urea, or fluorobenzyl groups) at the piperidine nitrogen or bromophenyl ring. For example, sulfonylation with 4-sulfobenzoyl chloride yields analogs with enhanced enzyme inhibition (e.g., USP5 inhibitors) .
- Biological Assays : Test derivatives against target proteins (e.g., kinases, GPCRs) using IC measurements. Cross-validate activity with computational docking (e.g., AutoDock Vina) to identify key binding interactions .
Q. What computational strategies predict the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability and binding free energies (MM/PBSA).
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to optimize halogen bonding between the bromine atom and target residues (e.g., carbonyl groups) .
- Pharmacophore Modeling : Define essential features (e.g., aromatic rings, hydrogen-bond acceptors) using tools like Schrödinger’s Phase .
Q. How can researchers resolve discrepancies in reaction yields or analytical data for this compound synthesis?
- Methodological Answer :
- Yield Optimization : Screen catalysts (e.g., Pd vs. Cu), bases (KCO vs. CsCO), and solvents (DMF vs. DMSO) to address low conversions. For example, Pd-mediated couplings may require ligand additives (e.g., BINAP) for reproducibility .
- Analytical Cross-Validation : Combine NMR, HPLC, and SXRD to confirm structural identity. If NMR peaks suggest impurities, use 2D-COSY or HSQC to assign signals unambiguously .
- Batch Analysis : Compare multiple synthetic batches to identify systematic errors (e.g., moisture-sensitive intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
